molecular formula C7H8N2O4S B054833 2-Amino-4-formamidobenzenesulfonic acid CAS No. 116293-77-7

2-Amino-4-formamidobenzenesulfonic acid

Cat. No.: B054833
CAS No.: 116293-77-7
M. Wt: 216.22 g/mol
InChI Key: PUTHGUDESZNGHV-UHFFFAOYSA-N
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Description

2-Amino-4-formamidobenzenesulfonic acid is an organic compound with the molecular formula C7H8N2O4S. It is characterized by the presence of an amino group at the 2-position, a formamido group at the 4-position, and a sulfonic acid group attached to a benzene ring. This compound is primarily used as an intermediate in the synthesis of dyes and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-formamidobenzenesulfonic acid typically involves the reduction of 2-nitro-4-formamidobenzenesulfonic acid. This reduction can be achieved using iron powder or catalytic hydrogenation under acidic conditions .

Industrial Production Methods: In industrial settings, the compound is produced by the reduction of 2-nitro-4-formamidobenzenesulfonic acid using iron powder in the presence of hydrochloric acid. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-formamidobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-4-formamidobenzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-formamidobenzenesulfonic acid involves its interaction with various molecular targets. The amino and formamido groups can form hydrogen bonds with biological molecules, influencing their activity. The sulfonic acid group can participate in ionic interactions, further modulating the compound’s effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

2-Amino-4-formamidobenzenesulfonic acid can be compared with other similar compounds, such as:

Uniqueness: The presence of the formamido group in this compound provides unique reactivity and potential for forming hydrogen bonds, distinguishing it from other similar compounds .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological molecules, making it a valuable intermediate in the synthesis of dyes and pharmaceuticals.

Properties

IUPAC Name

2-amino-4-formamidobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c8-6-3-5(9-4-10)1-2-7(6)14(11,12)13/h1-4H,8H2,(H,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTHGUDESZNGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC=O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556659
Record name 2-Amino-4-formamidobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116293-77-7
Record name 2-Amino-4-formamidobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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